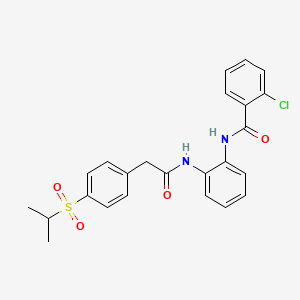
2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide
カタログ番号 B2981664
CAS番号:
1203274-24-1
分子量: 470.97
InChIキー: GYKLJJBETHFKHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14ClN3O2S/c1-9(2)20(18,19)11-6-4-3-5-10(11)16-12-7-8-15-13(14)17-12/h3-9H,1-2H3,(H,15,16,17) .Chemical Reactions Analysis
Organoboron compounds, which are often used in the synthesis of compounds like 2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用
Polymer Chemistry
- A study by Narumi et al. (2008) utilized a 2-chloropropionamide derivative with an azido group as an initiator for the Atom Transfer Radical Polymerization (ATRP) of N-isopropylacrylamide (NIPAM). This process produced poly(N-isopropylacrylamide) (PNIPAM) end-functionalized with an azido group, which could then undergo 'click' reactions with acetylene derivatives. The resulting PNIPAM derivatives displayed variable Lower Critical Solution Temperatures (LCSTs), demonstrating the potential of such compounds in creating temperature-responsive polymers (Narumi et al., 2008).
Receptor Binding Site Mapping
- Kersey et al. (1996) reported on a photoactivatable analogue of SR 48968, which binds with high affinity to the NK2 receptor. This analogue, containing a diazirine moiety, is valuable for mapping the antagonist binding site of the NK2 receptor, indicating the use of similar compounds in receptor studies and drug design (Kersey et al., 1996).
Chemical Synthesis and Reactivity Studies
- A study by Ishibashi et al. (1985) involved the reaction of 2-chloro-N,N-dimethyl-2-(phenylthio) acetamide with various olefins, leading to the synthesis of benzothiopyran derivatives. Such research demonstrates the role of chloroacetamide derivatives in synthesizing heterocyclic compounds, which are crucial in various chemical and pharmaceutical applications (Ishibashi et al., 1985).
Crystallography and Molecular Structure
- Research by Gowda et al. (2007) on N-(2,3-Dichlorophenyl)benzamide revealed insights into the molecular structure and conformation of similar compounds, including 2-chloro-N-phenylbenzamide derivatives. This study is significant for understanding molecular interactions and hydrogen bonding patterns in crystallography (Gowda et al., 2007).
Green Chemistry in Drug Design
- Dathu Reddy et al. (2014) explored environmentally friendly syntheses of potential analgesic and antipyretic compounds, including derivatives of N-(4-hydroxyphenyl)acetamide. This research highlights the application of green chemistry principles in the design and discovery of drug analogues, emphasizing sustainable practices in pharmaceutical development (Dathu Reddy et al., 2014).
Organometallic Chemistry
- Facchin et al. (2002) conducted a study on the synthesis and reactivity of phenyl isocyanides, including 2-(trimethylsiloxymethyl)phenyl isocyanide. This research contributes to the understanding of organometallic reactions and coordination chemistry, which are crucial in catalysis and materials science (Facchin et al., 2002).
Safety And Hazards
特性
IUPAC Name |
2-chloro-N-[2-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4S/c1-16(2)32(30,31)18-13-11-17(12-14-18)15-23(28)26-21-9-5-6-10-22(21)27-24(29)19-7-3-4-8-20(19)25/h3-14,16H,15H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKLJJBETHFKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![3-((4-methyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2981582.png)

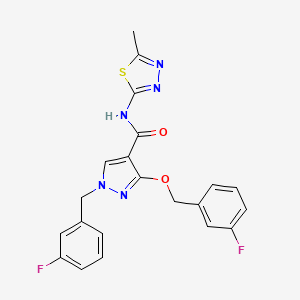
![N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2981587.png)
![2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2981592.png)


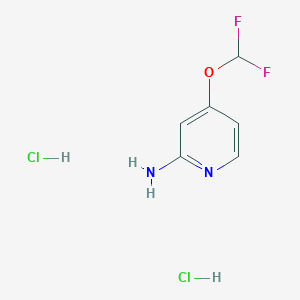
![1'-(Naphthalene-2-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2981597.png)
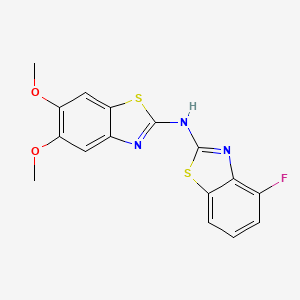
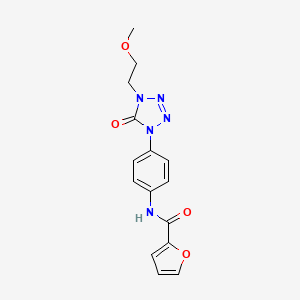
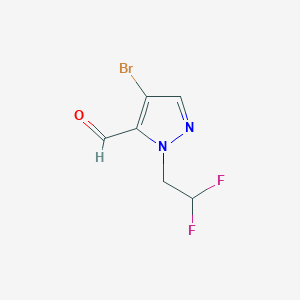
![2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2981602.png)
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2981603.png)